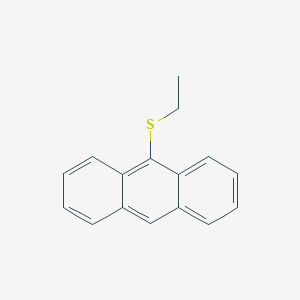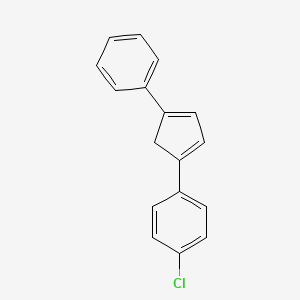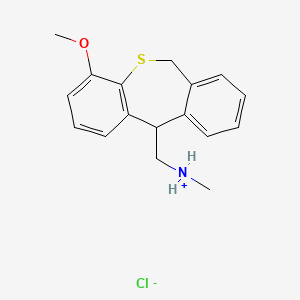
4-Methoxy-11-(methylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride is a heterocyclic organic compound with the molecular formula C16H18ClNOS and a molecular weight of 307.838 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of benzocbenzothiepin derivatives with amines under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions with appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis.
Biology: In studies related to its biological activity.
Industry: Used in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride include:
- N-[(4-methoxy-6,11-dihydrobenzo cbenzothiepin-11-yl)methyl]acetamide : A related compound with different functional groups . The uniqueness of 1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride lies in its specific molecular structure and the resulting chemical and biological properties.
6,11-dihydrobenzo[b,e]thiepin-11-amine: Another heterocyclic compound with similar structural features.
Properties
CAS No. |
82394-10-3 |
|---|---|
Molecular Formula |
C17H20ClNOS |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methyl-methylazanium;chloride |
InChI |
InChI=1S/C17H19NOS.ClH/c1-18-10-15-13-7-4-3-6-12(13)11-20-17-14(15)8-5-9-16(17)19-2;/h3-9,15,18H,10-11H2,1-2H3;1H |
InChI Key |
NMQXJIAJDPUOSU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


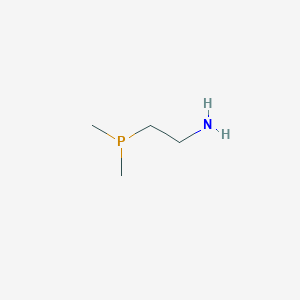
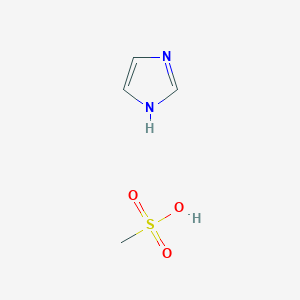
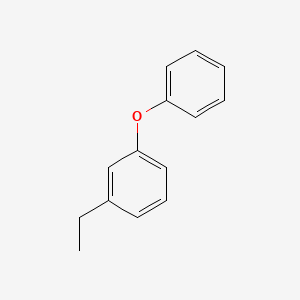
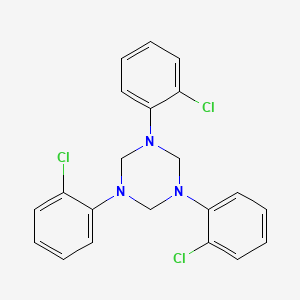

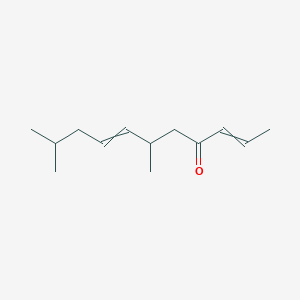
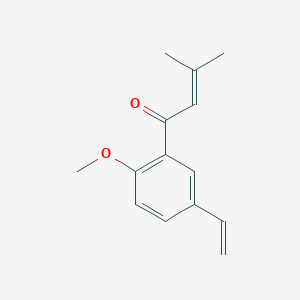
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
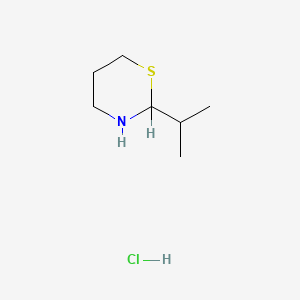
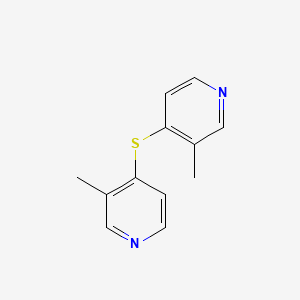
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
